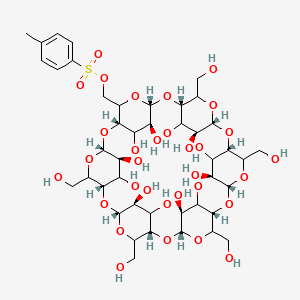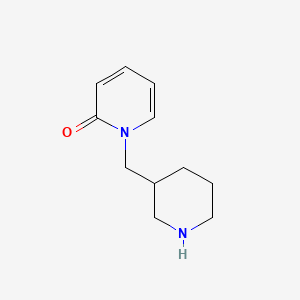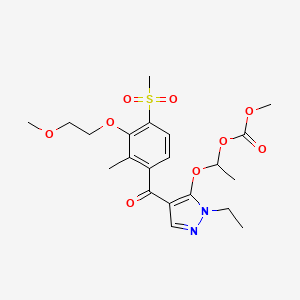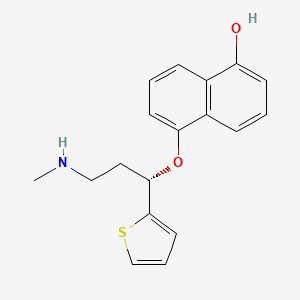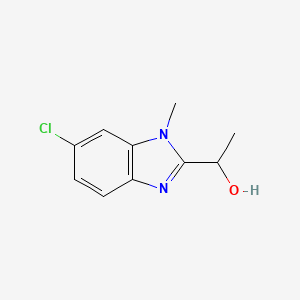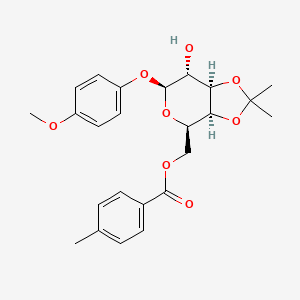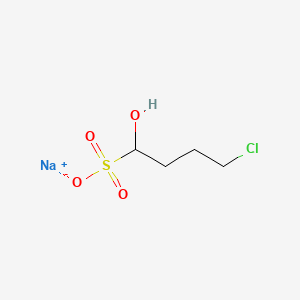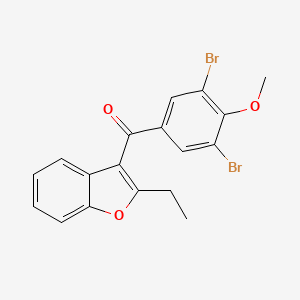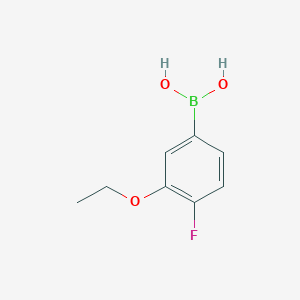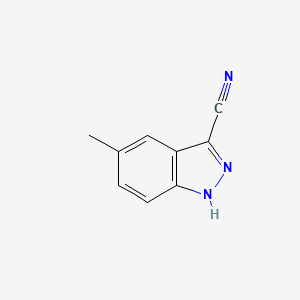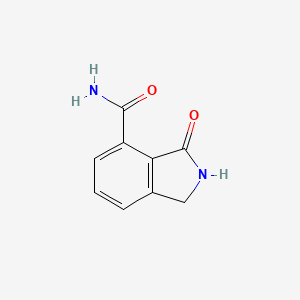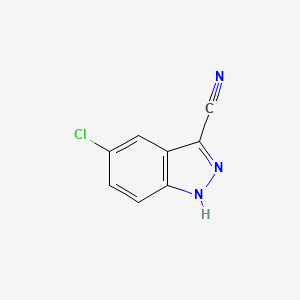![molecular formula C16H17N3S B1419184 2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine CAS No. 1157641-59-2](/img/structure/B1419184.png)
2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine
Overview
Description
“2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine” is a chemical compound with the molecular formula C16H17N3S . It is a derivative of benzimidazole .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a novel series of benzimidazole derivatives wherein a 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core with a methylsulfanyl phenyl group attached. The molecular weight is 283.39 .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.25±0.1 g/cm3 and a predicted boiling point of 547.4±35.0 °C . Other physical and chemical properties such as melting point and flash point are not available in the literature.Scientific Research Applications
Synthesis and Structural Features
Research into N,N-disubstituted 2-aminothiazoles, closely related to the target compound, has delved into their preparation methods, revealing insights into structural features through spectroscopy and crystallography. These studies emphasize the significance of mesomeric interactions between functional groups in these compounds, contributing to their stability and potential reactivity (Gillon et al., 1983).
Antimicrobial and Cytotoxic Activities
A series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines were synthesized and evaluated for their antimicrobial and cytotoxic properties. Some of these compounds exhibited significant antibacterial activity, highlighting their potential as leads for developing new antimicrobial agents (Noolvi et al., 2014).
Novel Functionalized Derivatives
Research into novel functionalized hydantoin derivatives, which are structurally related to the target compound, has been conducted to explore their synthetic routes and potential applications. These studies focus on the versatility of the thiazole ring and its derivatization, which could be relevant to the synthesis and application of 2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine (Kamila et al., 2011).
Anticancer and Antitubercular Agents
Derivatives of 1,3,4-thiadiazole, structurally similar to the target compound, have been synthesized and screened for antitumor and antitubercular activities. This research underscores the potential of such compounds in medicinal chemistry, particularly in the development of new anticancer and antitubercular agents (Sekhar et al., 2019).
properties
IUPAC Name |
2-methyl-N-[(4-methylsulfanylphenyl)methyl]-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-11-18-15-8-5-13(9-16(15)19-11)17-10-12-3-6-14(20-2)7-4-12/h3-9,17H,10H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSQZYTWEPNARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NCC3=CC=C(C=C3)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



